[1-(2-hydroxyethyl)-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyr imidin-3-yl)]-N-benzylcarboxamide
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Overview
Description
Reactants: The core structure is reacted with benzylamine and other reagents to introduce the benzylcarboxamide group.
Conditions: This step may require elevated temperatures and inert atmosphere to prevent oxidation.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow reactors for efficient production.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-hydroxyethyl)-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)]-N-benzylcarboxamide typically involves multi-step organic reactions
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Step 1: Formation of the Core Structure
Reactants: Starting materials include pyridine derivatives and imidazole.
Conditions: The reaction is carried out under reflux conditions with a suitable solvent such as ethanol or methanol.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group.
Reduction: Reduction reactions may target the imino group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzylcarboxamide group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
Oxidation: Products may include aldehydes or carboxylic acids.
Reduction: Products may include primary or secondary amines.
Substitution: Products depend on the nucleophile used, such as alkyl or aryl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic reactions.
Material Science: It may be used in the synthesis of advanced materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: The compound may inhibit specific enzymes, making it a potential candidate for drug development.
Biochemical Probes: It can be used as a probe to study biochemical pathways and interactions.
Medicine
Drug Development: Due to its complex structure, the compound may serve as a lead compound for developing new pharmaceuticals.
Therapeutic Agents: It may have potential therapeutic applications in treating diseases such as cancer or infections.
Industry
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex molecules.
Agriculture: It may have applications in the development of agrochemicals.
Mechanism of Action
The mechanism of action of [1-(2-hydroxyethyl)-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)]-N-benzylcarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids.
Enzyme Inhibition: The compound may bind to the active site of enzymes, inhibiting their activity.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
- [1-(2-hydroxyethyl)-2-imino-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)]-N-methylcarboxamide
- 1-(2-hydroxyethyl)imidazole
Uniqueness
- Structural Complexity : The compound’s unique combination of heterocyclic rings and functional groups sets it apart from simpler analogs.
- Functional Versatility : Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C21H19N5O3 |
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Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-benzyl-7-(2-hydroxyethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C21H19N5O3/c22-18-15(20(28)23-13-14-6-2-1-3-7-14)12-16-19(26(18)10-11-27)24-17-8-4-5-9-25(17)21(16)29/h1-9,12,22,27H,10-11,13H2,(H,23,28) |
InChI Key |
CDLXFUGBQASBEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CCO |
Origin of Product |
United States |
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